3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid
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Overview
Description
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxazole ring. This often involves the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions.
Friedel-Crafts Acylation: This method can be used to introduce the propanoic acid moiety to the fused ring system. Reagents like aluminum chloride (AlCl3) are commonly used in this process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole share structural similarities with 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid.
Pyridine Derivatives: Compounds such as 2,6-dimethylpyridine and 4-phenylpyridine also exhibit structural similarities.
Uniqueness
What sets this compound apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific biological interactions and applications in materials science .
Properties
IUPAC Name |
3-(3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9(4-5-10(15)16)7(2)13-12-11(6)8(3)14-17-12/h4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERCPVVXWSXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NO2)C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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